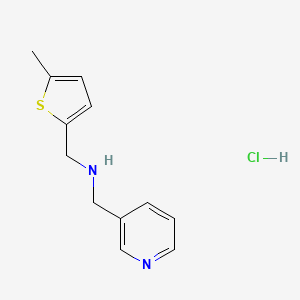

(5-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

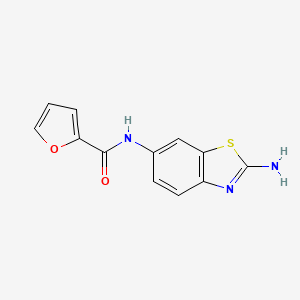

(5-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride, abbreviated as 5-MTPMPA HCl, is an organic compound with a wide range of applications in scientific research. It is a derivative of pyridine and is used as a ligand in coordination chemistry and as a building block in organic synthesis. 5-MTPMPA HCl is also used in biological research to study the structure and function of proteins, enzymes, and other biomolecules. This compound has been studied extensively in recent years, and its potential applications in scientific research are vast.

Aplicaciones Científicas De Investigación

Antifungal Activity

A study synthesized novel pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties, including derivatives similar to (5-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride. These compounds exhibited notable antifungal activities against Botrytis cinerea and Sclerotinia sclerotiorum, highlighting their potential as antifungal agents (Wang et al., 2018).

Coordination Chemistry

Research involving the synthesis of copper complexes from a thiophene-containing phenol-based ligand, which resembles the compound , showed significant variations in crystal packing due to distinct anions. These findings are relevant in the field of coordination chemistry and crystal engineering (Koval et al., 2006).

Biological Imaging Applications

Fluorescent Zn(II) sensors from the Zinpyr family, containing ligands similar to (5-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine, were synthesized and characterized for biological imaging applications. These sensors demonstrated improved selectivity for Zn(II) and were proven effective in vivo (Nolan et al., 2006).

Structural Tautomerism

The study of Schiff base derivatives, including those similar to the compound , revealed their structural tautomerism and stability in various solvents. This research contributes to understanding the structural behavior of Schiff base compounds in different environments (Amarasekara et al., 2009).

Catalysis and Hydroxylation of Alkanes

Research on diiron(III) complexes with ligands similar to the mentioned compound showed their potential as catalysts for selective hydroxylation of alkanes. This highlights the compound's relevance in catalysis and organic synthesis (Sankaralingam & Palaniandavar, 2014).

Luminescence Studies

A study focusing on Cd(II) coordination compounds with ligands resembling (5-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine demonstrated the influence of coordination modes on luminescent properties. Such research is pivotal in developing luminescent materials (Han et al., 2017).

Propiedades

IUPAC Name |

N-[(5-methylthiophen-2-yl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S.ClH/c1-10-4-5-12(15-10)9-14-8-11-3-2-6-13-7-11;/h2-7,14H,8-9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEKRHWFLALFBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CNCC2=CN=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24804473 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(5-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylsulfanylphenyl)methyl]acetamide](/img/structure/B2363826.png)

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2363833.png)

![(3-Fluoro-4-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2363836.png)

![N-(3-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![1-(4-chlorophenyl)-8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2363843.png)

![3-(1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2363846.png)